molecular formula C22H21ClN6O2S B2585953 2-chloro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide CAS No. 1014048-90-8

2-chloro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B2585953
CAS No.: 1014048-90-8
M. Wt: 468.96
InChI Key: KVJCHRKUFJCIPI-UHFFFAOYSA-N
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Description

2-chloro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H21ClN6O2S and its molecular weight is 468.96. The purity is usually 95%.
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Scientific Research Applications

Antimalarial Activity

Research demonstrates the potential of pyrazolopyridine-sulfonamide derivatives, including compounds structurally related to "2-chloro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide", in combating malaria. These derivatives have shown in vitro activity against Plasmodium falciparum, particularly against chloroquine-resistant strains, suggesting their promise as antimalarial agents (Silva et al., 2016).

Anticancer Potential

Several studies have synthesized derivatives of benzenesulfonamide, exploring their potential as anticancer agents. Notably, compounds bearing the benzenesulfonamide moiety have been evaluated for their cytotoxic activities against various cancer cell lines, including non-small cell lung cancer and leukemia, showing promising anticancer properties (Rathish et al., 2012). Another study reported significant antitumor activity for novel acetamide and pyrrolopyrimidine derivatives containing the pyrazole moiety (Alqasoumi et al., 2009).

Antimicrobial and Antifungal Effects

Research on 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides has revealed their cytotoxicity and inhibitory effects on carbonic anhydrase enzymes, with certain derivatives displaying interesting cytotoxic activities that could be crucial for further anti-tumor and antimicrobial studies (Gul et al., 2016).

Enzyme Inhibition and Biological Activities

Sulfonamide derivatives have been synthesized and evaluated for their enzyme inhibition potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), revealing significant inhibitory effects. These findings suggest the potential therapeutic applications of these compounds in treating diseases associated with enzyme dysfunction (Kausar et al., 2019).

Mechanism of Action

The result of a compound’s action at the molecular and cellular level can manifest as changes in cellular processes, signaling pathways, or gene expression profiles. These changes can lead to observable effects at the tissue or organism level, such as the inhibition of pathogen growth in the case of antileishmanial and antimalarial activities .

Properties

IUPAC Name

2-chloro-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O2S/c1-14-15(2)27-29(16(14)3)22-13-12-21(25-26-22)24-17-8-10-18(11-9-17)28-32(30,31)20-7-5-4-6-19(20)23/h4-13,28H,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJCHRKUFJCIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.